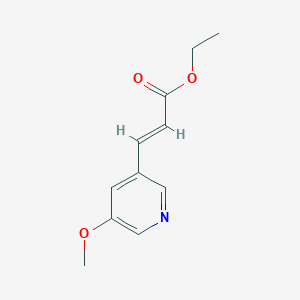

(E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate

Description

(E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate is an α,β-unsaturated ester featuring a pyridine ring substituted with a methoxy group at the 5-position and an acrylate moiety at the 3-position. The (E)-stereochemistry denotes the trans configuration of the double bond in the acrylate group.

Properties

IUPAC Name |

ethyl (E)-3-(5-methoxypyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-15-11(13)5-4-9-6-10(14-2)8-12-7-9/h4-8H,3H2,1-2H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZWXWCGDWWUSX-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CN=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CN=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate typically involves the reaction of 5-methoxypyridine-3-carbaldehyde with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation, forming the desired product with high selectivity for the E-isomer .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: Formation of 3-(5-hydroxypyridin-3-yl)acrylate.

Reduction: Formation of 3-(5-methoxypyridin-3-yl)propanol.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1.1. Anticancer Activity

Recent studies have indicated that compounds similar to (E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate exhibit promising anticancer properties. For instance, derivatives of methoxyacrylate compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study : A study published in Molecules demonstrated that methoxyacrylate derivatives displayed significant cytotoxicity against breast cancer cells, suggesting that this compound could be explored for similar applications .

1.2. PDE10A Inhibition

The compound has potential as a phosphodiesterase 10A inhibitor, which is relevant for treating schizophrenia and other cognitive disorders. Research indicates that modifications in the pyridine ring can enhance potency and selectivity for PDE10A, which is crucial for developing effective therapies .

2.1. Acaricidal Activity

This compound has been investigated for its acaricidal properties, particularly against agricultural pests like Tetranychus cinnabarinus. The compound's structural features may enhance its efficacy as a pesticide.

Case Study : In greenhouse tests, related methoxyacrylate compounds demonstrated significant larvicidal activity, outperforming traditional pesticides . This suggests that this compound could be optimized for similar uses.

3.1. Building Block in Organic Synthesis

The compound serves as a versatile building block in synthetic organic chemistry, allowing the construction of more complex molecules through various reactions, such as Michael additions and cross-coupling reactions.

| Reaction Type | Description |

|---|---|

| Michael Addition | Can react with nucleophiles to form new carbon-carbon bonds. |

| Cross-Coupling | Useful in creating biaryl compounds which are prevalent in pharmaceuticals. |

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy and ester groups play crucial roles in its reactivity and binding affinity. It can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Pyridine-Based Acrylates

(E)-Methyl 3-(5-Methoxypyridin-3-yl)acrylate

- Structure : Methyl ester analog of the target compound.

- Molecular Formula: C₁₀H₁₁NO₃ (MW = 193.20) .

- Commercial availability (Catalog No. HB142) suggests its utility in high-throughput synthesis .

Ethyl (2E)-3-(5-Bromo-2-Methoxypyridin-3-yl)acrylate

- Structure : Incorporates a bromo substituent at the 5-position and methoxy at the 2-position on the pyridine ring.

- Molecular Formula: C₁₁H₁₂BrNO₃ (MW = 286.13) .

- Key Differences: Bromine substitution increases molecular weight by ~79 Da compared to the non-bromo analog. Enhanced electronic withdrawal effects may influence reactivity in cross-coupling reactions . Thermo Scientific lists this compound with a 1 g quantity (CAS RN: 912760-94-2), highlighting its niche applications .

Phenyl-Based Acrylates

Ethyl (E)-3-(4-Methoxyphenyl)acrylate

- Structure : Methoxy-substituted phenyl ring instead of pyridine.

- Source: Isolated from Saccharomonospora oceani .

- Key Differences: Replacement of pyridine with phenyl eliminates nitrogen’s electronic effects, reducing polarity and altering π-π stacking interactions.

Ethyl (E)-3-(2,4,5-Trimethoxyphenyl)acrylate

Halogen-Substituted Analogs

Ethyl (E)-3-(4-Chloro-3-Methoxyphenyl)acrylate

Data Tables

Table 1: Physical and Structural Properties of Selected Acrylates

*Estimated based on analogs.

Discussion of Key Trends

- Ester Chain Impact : Ethyl esters generally exhibit higher lipophilicity than methyl analogs, influencing membrane permeability in bioactive compounds.

- Substituent Effects : Bromine and chlorine enhance molecular weight and alter electronic profiles, while methoxy groups donate electrons, stabilizing conjugated systems.

- Aromatic System : Pyridine-based acrylates may offer stronger hydrogen-bonding capacity vs. phenyl analogs due to nitrogen’s lone pairs, affecting target binding in drug design.

Biological Activity

(E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, highlighting its implications in various fields such as pharmacology and agrochemistry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 219.23 g/mol. The compound features a methoxy group attached to a pyridine ring, which is significant for its biological activity. The acrylate moiety contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy group enhances lipophilicity, facilitating cell membrane penetration and receptor binding. The acrylate group may participate in Michael addition reactions, allowing the compound to form covalent bonds with nucleophilic sites on proteins.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it demonstrated significant antiproliferative effects against PC3 (prostate cancer) and A431 (epidermoid carcinoma) cell lines, with inhibition rates exceeding 80% at certain concentrations .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, potentially useful in treating infections caused by resistant strains .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, contributing to its therapeutic potential. For example, it may act as an inhibitor of carbonic anhydrase, which is implicated in various physiological processes .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Antitumor Activity Study :

- Antimicrobial Evaluation :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C11H13NO3 | Methoxy group on pyridine | Antitumor, antimicrobial |

| Methyl 3-(5-methoxypyridin-2-yl)acrylate | C10H11NO3 | Different methoxy position | Limited antitumor activity |

| Ethyl 3-(2-methoxypyridin-4-yl)acrylate | C11H13NO3 | Lacks methoxy on pyridine | Minimal biological activity |

This table illustrates that while this compound shows significant biological activity, other compounds with different substituents exhibit reduced or no activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.